4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride is a synthetic compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound features a sulfonyl fluoride group, which is known for its reactivity and utility in organic synthesis and medicinal chemistry.
This compound falls under the category of sulfonyl fluorides and isoindole derivatives. Sulfonyl fluorides are recognized for their use in nucleophilic substitution reactions due to the leaving ability of the fluoride ion. Isoindole derivatives have been studied for their biological activities, including anti-cancer and anti-inflammatory properties .
The synthesis of 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride can be achieved through several methods, primarily involving the reaction of butanoic acid derivatives with phthalimide or related compounds.
Technical Details:
The molecular formula of 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride is C12H11NO4S. The structure features a butane backbone attached to a sulfonyl fluoride group and an isoindole moiety.
The molecular weight of the compound is approximately 233.22 g/mol. The presence of functional groups such as dioxo and sulfonyl contributes to its chemical reactivity and potential biological activity .
The compound can participate in various chemical reactions due to its sulfonyl fluoride group, which is a strong electrophile.
Technical Details:
The mechanism of action for 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride primarily involves its electrophilic nature due to the sulfonyl fluoride group.
Data:
The compound is typically a solid at room temperature with specific melting and boiling points that can vary based on purity and crystalline form.
Key chemical properties include:
Relevant data suggests that its reactivity profile makes it suitable for various synthetic applications in organic chemistry .
4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride has several applications in scientific research:
Isoindole-1,3-dione derivatives, commonly known as phthalimides, constitute a privileged scaffold in medicinal chemistry with a rich history of biological activity. Characterized by a planar, bicyclic aromatic system with two electron-withdrawing carbonyl groups, this scaffold demonstrates remarkable versatility in interacting with diverse biological targets through multiple binding modes. The electron-deficient aromatic system facilitates π-π stacking interactions with protein binding sites, while the imide nitrogen and carbonyl oxygens participate in hydrogen bonding networks. These structural properties contribute to the observed bioactivity profile of phthalimide derivatives across multiple therapeutic areas [3] [6].
Table 1: Fundamental Chemical Identifiers of 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl Fluoride
Chemical Property | Identifier |
---|---|
Systematic IUPAC Name | 4-(1,3-Dioxoisoindolin-2-yl)butane-1-sulfonyl fluoride |
CAS Registry Number | 1935052-73-5 |
Molecular Formula | C₁₂H₁₂FNO₄S |
Molecular Weight | 285.30 g/mol |
Canonical SMILES | O=S(=O)(F)CCCCN1C(=O)C2=CC=CC=C2C1=O |
InChI Key | ZZOIZWJYCZYUTB-UHFFFAOYSA-N |
Recent research highlights the significant therapeutic potential of isoindole-1,3-dione derivatives. In Alzheimer's disease research, novel phthalimide derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values reaching nanomolar concentrations. For example, arylpiperazine-phthalimide conjugates exhibited exceptional AChE inhibitory activity (IC₅₀ = 0.91 μM), underscoring the scaffold's relevance in neurodegenerative disease therapeutics [6]. Beyond neurology, these derivatives have shown remarkable efficacy against metabolic enzymes relevant to diabetes complications. Isoindole-1,3-dione sulfonamides function as potent multi-target inhibitors against α-glucosidase (α-Glu), aldose reductase (ALR2), and tyrosinase enzymes, with compound 4a displaying superior ALR2 inhibition (Kᵢ = 0.211 µM) compared to the reference drug epalrestat [3]. This diverse target profile establishes isoindole-1,3-dione as a versatile molecular platform for addressing complex polypharmacology in multifactorial diseases.
Sulfonyl fluorides represent an increasingly important class of targeted covalent warheads in chemical biology and drug discovery. Their resurgence is largely attributed to the development of Sulfur-Fluoride Exchange (SuFEx) click chemistry, which exploits the unique reactivity balance of the sulfur-fluorine bond. Unlike more traditional electrophilic warheads (e.g., acrylamides or chloroacetamides), sulfonyl fluorides offer superior hydrolytic stability while maintaining selective reactivity toward specific amino acid residues under physiological conditions. This controlled reactivity profile minimizes off-target effects while enabling efficient target engagement [9] [10].
The covalent inhibition mechanism involves nucleophilic attack by the thiolate of cysteine residues or the hydroxyl of serine/threonine/tyrosine residues at the electrophilic sulfur center of the sulfonyl fluoride group. This reaction results in the formation of a stable covalent linkage to the target protein while releasing hydrogen fluoride. The kinetic stability of the resulting protein conjugate varies depending on the specific residue modification, with cysteine adducts generally being the most stable. This covalent modification strategy offers several pharmacological advantages, including prolonged target occupancy, reduced dosing frequency, and potential efficacy against resistance mutations that impair non-covalent inhibitor binding [9].
Table 2: Comparative Analysis of Sulfonyl Fluoride Warheads in Covalent Drug Design
Property | Sulfonyl Fluorides | Acrylamides | Boronic Acids | Epoxides |
---|---|---|---|---|
Primary Target Residues | Tyr, Ser, Thr, Cys, Lys | Cys | Ser (proteases) | Asp/Glu (proteases) |
Hydrolytic Stability | High | Moderate | Variable | Low |
Selectivity Profile | Broad | Moderate | High | Moderate |
Synthetic Accessibility | Moderate to High | High | Moderate | Moderate |
Common Applications | PROTACs, ABPP, Inhibitors | Kinase inhibitors | Proteasome inhibitors | Cysteine proteases |
Recent advances in covalent drug discovery highlight the strategic importance of sulfonyl fluoride warheads. In the development of proteolysis-targeting chimeras (PROTACs), sulfonyl fluorides have enabled covalent engagement of E3 ubiquitin ligases, particularly Von Hippel-Lindau (VHL) protein. Structural optimization of VHL-targeted sulfonyl fluorides demonstrated efficient covalent binding to Ser110 within the HIF1α binding site. These covalent E3 ligase ligands facilitated the creation of bifunctional degraders for proteins like BRD4 and androgen receptor without extensive linker optimization, highlighting the warhead's versatility in novel therapeutic modalities [9]. The growing importance of sulfonyl fluorides is reflected in drug discovery platforms, which now incorporate over 40 distinct warhead types, with sulfonyl fluorides representing a key category due to their balanced reactivity and stability profile [10].
The molecular architecture of 4-(1,3-dioxoisoindolin-2-yl)butane-1-sulfonyl fluoride represents a rational fusion of two powerful functional elements: the protein-binding isoindole-1,3-dione pharmacophore and the targeted covalent reactivity of the sulfonyl fluoride group. These domains are strategically interconnected via a flexible four-carbon alkyl spacer (butane chain), creating a multifunctional compound with enhanced biological potential. The butyl linker provides critical spatial separation between the two functional domains, allowing simultaneous engagement with complementary binding sites on target enzymes while minimizing steric conflicts. This spacer length (approximately 8-10 Å when extended) is optimal for reaching from a binding pocket to adjacent reactive residues [1] [2].
The synergistic potential of this hybrid architecture is evidenced by research on structurally related isoindole-1,3-dione sulfonamides. These compounds demonstrate enhanced multi-target inhibition profiles compared to non-hybrid analogs. The phthalimide moiety engages in extensive binding interactions within enzyme active sites through π-π stacking, hydrogen bonding, and hydrophobic contacts, positioning the sulfonyl fluoride warhead in proximity to reactive nucleophilic residues. This dual-targeting strategy significantly enhances inhibitory potency and duration of action. Kinetic studies reveal that these hybrids exhibit both competitive and non-competitive inhibition modes, suggesting they can simultaneously occupy the active site while covalently modifying allosteric or functional residues [3].
Table 3: Enzyme Inhibition Profile of Isoindole-1,3-dione Sulfonamide Hybrids
Target Enzyme | Biological Context | Most Potent Hybrid Compound | Inhibition Constant (Kᵢ) | Reference Standard (Kᵢ) |
---|---|---|---|---|
Aldose Reductase (ALR2) | Diabetic complications | 4a | 0.211 µM | Epalrestat (>0.5 µM) |
α-Glucosidase (α-Glu) | Post-prandial hyperglycemia | 4k | 0.049 µM | Acarbose (>0.1 µM) |
Tyrosinase | Hyperpigmentation disorders | 4d | 1.43 µM | Kojic acid (>10 µM) |
Molecular docking studies provide structural insights into the cooperative binding mechanism. The isoindole-1,3-dione moiety typically occupies a hydrophobic subpocket within enzyme binding sites, forming π-stacking interactions with aromatic residues (e.g., tryptophan or phenylalanine) and hydrogen bonds with key polar residues. Simultaneously, the sulfonyl fluoride group is oriented toward nucleophilic residues (serine, threonine, or cysteine), enabling covalent bond formation. The butane linker adopts a conformation that minimizes energy strain while maximizing complementary interactions. This binding mode effectively "locks" the inhibitor in place through both reversible (phthalimide) and irreversible (sulfonyl fluoride) interactions, resulting in sustained enzyme inactivation. Structure-activity relationship (SAR) analyses confirm that modifications to either domain significantly impact potency, validating the essential contribution of both functional elements to target engagement [3] [6].
The synthetic accessibility of this hybrid architecture further enhances its drug discovery utility. The sulfonyl fluoride group can be introduced through several robust pathways: sulfur(VI) fluoride exchange (SuFEx) reactions using commercial reagents like SuFEx-IT or arylfluorosulfates, or fluoride exchange reactions with sulfonyl chloride precursors. The latter approach is particularly relevant given the commercial availability of the sulfonyl chloride analog (4-(1,3-dioxoisoindolin-2-yl)butane-1-sulfonyl chloride, CAS: 18729-72-1) [4] [5] [7]. This precursor undergoes efficient halogen exchange to yield the target sulfonyl fluoride under controlled conditions. The modular nature of the design facilitates rapid structural diversification at both the imide nitrogen (through alternative anhydride precursors) and the sulfonyl fluoride domain (through alternative sulfonyl chloride/fluoride building blocks), enabling efficient exploration of chemical space around this privileged architecture.
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: